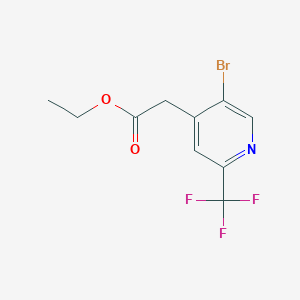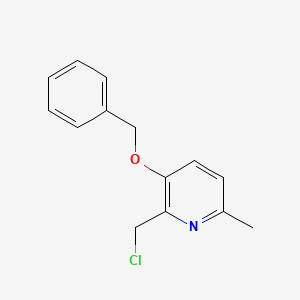
4-(Bromomethyl)-2-isopropyl-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2-isopropyl-1-methoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, featuring a bromomethyl group, an isopropyl group, and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination of 2-isopropyl-1-methoxybenzene
Starting Material: 2-isopropyl-1-methoxybenzene.
Reagents: N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
Conditions: The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs at the benzylic position, resulting in the formation of 4-(bromomethyl)-2-isopropyl-1-methoxybenzene.
-
Industrial Production Methods
Scale-Up: The industrial production of this compound follows similar principles but is optimized for larger scales. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols, and alkoxides) to form corresponding substituted products.
Reagents and Conditions: Common reagents include sodium azide (NaN3) for azide substitution, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
-
Oxidation Reactions
Oxidation of the Bromomethyl Group: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: These reactions are usually performed in aqueous or mixed solvent systems under acidic or basic conditions.
-
Reduction Reactions
Reduction of the Bromomethyl Group: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Conditions: The reduction is typically carried out in anhydrous ether solvents under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives such as azides, amines, and ethers can be formed.
Oxidation Products: The primary oxidation product is 4-(carboxymethyl)-2-isopropyl-1-methoxybenzene.
Reduction Products: The primary reduction product is 4-methyl-2-isopropyl-1-methoxybenzene.
科学的研究の応用
Chemistry
Organic Synthesis: 4-(Bromomethyl)-2-isopropyl-1-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine
Drug Development: The compound’s derivatives are explored for potential therapeutic properties. The bromomethyl group can be modified to introduce various pharmacophores, aiding in the development of new drugs.
Biological Probes: It can be used to synthesize labeled compounds for biological studies, such as radiolabeled or fluorescent probes.
Industry
Material Science: The compound is used in the synthesis of polymers and advanced materials. Its functional groups facilitate the formation of cross-linked networks and other polymeric structures.
Catalysis: It serves as a ligand or precursor in the preparation of catalysts for various chemical reactions, including cross-coupling and polymerization processes.
作用機序
The mechanism of action of 4-(bromomethyl)-2-isopropyl-1-methoxybenzene depends on the specific chemical reaction it undergoes. Generally, the bromomethyl group is highly reactive and can participate in various nucleophilic substitution reactions. The methoxy and isopropyl groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Molecular Targets and Pathways
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new functional groups.
類似化合物との比較
Similar Compounds
-
4-(Bromomethyl)-1-methoxybenzene
- Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
-
4-(Chloromethyl)-2-isopropyl-1-methoxybenzene
- The chlorine atom is less reactive than bromine, leading to different reactivity and selectivity in substitution reactions.
-
4-(Bromomethyl)-2-methyl-1-methoxybenzene
- The methyl group is smaller than the isopropyl group, affecting the compound’s steric properties and reactivity.
Uniqueness
4-(Bromomethyl)-2-isopropyl-1-methoxybenzene is unique due to the combination of its functional groups. The presence of the isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The methoxy group can also participate in electronic interactions, further modifying the compound’s behavior in various chemical processes.
特性
CAS番号 |
64929-62-0 |
|---|---|
分子式 |
C11H15BrO |
分子量 |
243.14 g/mol |
IUPAC名 |
4-(bromomethyl)-1-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,7H2,1-3H3 |
InChIキー |
SJOOUGUUAGBXFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


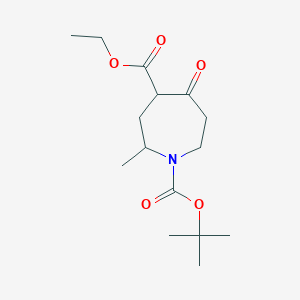
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)

![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
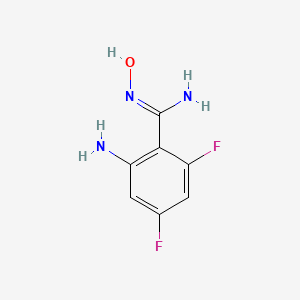
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)
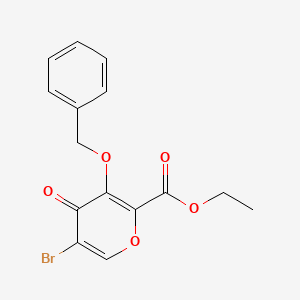
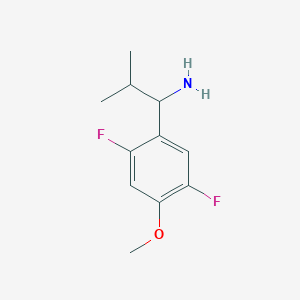
![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
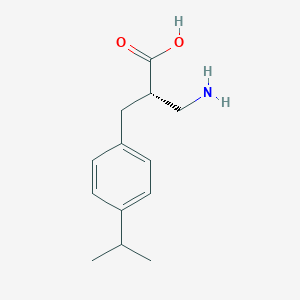
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
